

Stereoselective synthesis of Zofenopril with Cis-4-Phenylthio-L-proline hydrochloride

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Compound of Interest

Cis-4-Phenylthio-L-proline
hydrochloride

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Application Notes and Protocols for the Stereoselective Synthesis of Zofenopril

Introduction

Zofenopril is a potent angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and cardiovascular diseases.[1] Its synthesis involves the stereoselective coupling of two key chiral intermediates: cis-4-phenylthio-L-proline and (S)-3-(benzoylthio)-2-methylpropanoic acid.[2][3] This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Zofenopril free acid via the condensation of cis-4-phenylthio-L-proline hydrochloride with (S)-3-(benzoylthio)-2-methylpropionyl chloride. The protocols are designed for researchers, scientists, and drug development professionals.

cis-4-Phenylthio-L-proline hydrochloride serves as a crucial building block, providing the core proline structure with the desired stereochemistry essential for the pharmacological activity of Zofenopril.[4][5] The stereoselectivity of the synthesis is critical for producing the enantiomerically pure drug, as different stereoisomers can have varied physiological effects.[5]

Key Intermediates



| Intermediate | CAS Number | Molecular Formula | Molecular Weight | Notes |
|---|-------------|----------------------|---------------------|--|
| cis-4-Phenylthio- L-proline hydrochloride | 105107-84-4 | C11H14CINO2S | 259.75 | Key proline intermediate.[5] |
| (S)-3- (benzoylthio)-2- methylpropanoic acid | 74654-91-4 | C11H12O3S | 224.28 | Chiral side-chain precursor. |
| (S)-3- (benzoylthio)-2- methylpropionyl chloride | 74654-91-4 | C11H11ClO2S | 242.72 | Activated form of the side-chain for acylation.[2] |
| Zofenopril (free acid) | 81872-10-8 | C22H23NO4S2 | 429.55 | The final active pharmaceutical ingredient (API) in its acidic form. |

Synthesis Pathway Overview

The synthesis of Zofenopril free acid is achieved through the acylation of cis-4-phenylthio-L-proline with (S)-3-(benzoylthio)-2-methylpropionyl chloride. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system under basic conditions to neutralize the hydrochloride salt of the proline derivative and to facilitate the nucleophilic attack of the proline nitrogen on the acyl chloride. Subsequent acidification protonates the carboxylic acid, allowing for extraction into an organic solvent.





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Caption: Overall synthesis pathway for Zofenopril free acid.

Experimental Protocols

Protocol 1: Synthesis of Zofenopril Free Acid

This protocol is adapted from methodologies described in the patent literature.[2][3]

Materials:

- cis-4-Phenylthio-L-proline hydrochloride
- (S)-3-(benzoylthio)-2-methylpropionyl chloride
- Sodium hydroxide (5N) or Sodium Carbonate and Sodium Bicarbonate
- Hydrochloric acid (6N)
- Ethyl acetate or Isobutyl acetate
- Water (deionized)
- Acetone (optional)

Procedure:



- · Dissolution and Basification:
 - Dissolve cis-4-phenylthio-L-proline hydrochloride in water.
 - Cool the solution to 15-20°C in an ice-water bath.
 - Slowly add a base (e.g., 5N sodium hydroxide or a mixture of sodium carbonate and sodium bicarbonate) with stirring to adjust the pH to a range of 8.0-9.5.[2][3][7] Maintain this pH range throughout the reaction.

Acylation Reaction:

- Prepare a solution of (S)-3-(benzoylthio)-2-methylpropionyl chloride. The molar ratio of cis-4-phenylthio-L-proline hydrochloride to the acyl chloride should be approximately 1:1 to 1:1.2.[2]
- Slowly add the (S)-3-(benzoylthio)-2-methylpropionyl chloride solution to the proline solution while maintaining the temperature and pH.
- Allow the reaction mixture to stir for approximately 3-4 hours at room temperature after the addition is complete.
- · Work-up and Extraction:
 - After the reaction is complete, acidify the mixture to a pH of 1-2 with 6N hydrochloric acid.
 [2] This will precipitate the Zofenopril free acid as an oil or solid.
 - Extract the aqueous mixture with an organic solvent such as ethyl acetate or isobutyl acetate.[2][3]
 - Wash the organic layer with water and then with a saline solution.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Zofenopril free acid, often as a resinous material.[3]

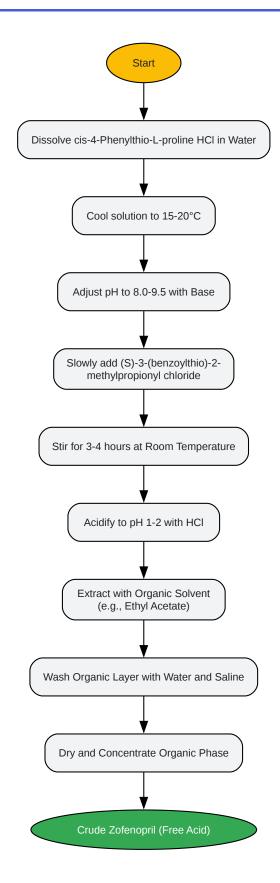
Quantitative Data Summary



| Parameter | Value/Range | Conditions | Reference |
|--|-------------|---|-----------|
| Molar Ratio (Proline:Acyl Chloride) | 1:1 - 1:1.2 | Acylation reaction. | [2] |
| Reaction pH | 8.0 - 9.5 | Maintained during acylation with NaOH or Na ₂ CO ₃ /NaHCO ₃ . | [2][3][7] |
| Reaction Temperature | 15 - 20°C | During addition of acyl chloride, then warming to room temperature. | [6] |
| Reaction Time | 3 - 4 hours | Post-addition stirring. | [2] |
| Yield | >96% | For the subsequent formation of the potassium salt from the crude Zofenopril free acid.[3] The yield for the acylation step itself is not explicitly stated but is expected to be high. | [3] |

Experimental Workflow Diagram





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Caption: Step-by-step workflow for the synthesis of Zofenopril.



Concluding Remarks

The stereoselective synthesis of Zofenopril from **cis-4-phenylthio-L-proline hydrochloride** is a well-established process that relies on the careful control of reaction parameters, particularly pH, to achieve high yields and maintain stereochemical integrity. The provided protocols and data, synthesized from the existing literature, offer a comprehensive guide for the laboratory-scale synthesis of this important ACE inhibitor. Further purification of the crude Zofenopril free acid, for instance, through salt formation and recrystallization, is necessary to obtain a product of pharmaceutical-grade purity.[3][8]

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